4-Chloro-6-(5-chloro-2-methoxy-phenyl)-2-methyl-pyrimidine
Overview
Description
4-Chloro-6-(5-chloro-2-methoxy-phenyl)-2-methyl-pyrimidine, also known as CCMMP or 4-chloro-6-chloromethyl-2-methyl-pyrimidine, is a nitrogen-containing heterocyclic compound. It is a versatile synthetic building block that has been used in a wide range of applications, such as drug design, organic synthesis, and biochemistry. In addition, CCMMP has been used as a reagent in the synthesis of various bioactive compounds.
Scientific Research Applications
Medicinal Chemistry
- Application Summary : The compound “4-Chloro-6-(5-chloro-2-methoxy-phenyl)-2-methyl-pyrimidine” is mentioned in a patent titled "Substituted 1,1’-biphenyl compounds, analogues thereof, and methods using same" . The patent discusses the use of various substituted 1,1’-biphenyl compounds, including this one, in the development of new drugs .
- Results or Outcomes : The specific results or outcomes obtained from the use of this compound are not detailed in the search results. However, the patent suggests that these compounds could have potential therapeutic applications .
However, it’s worth noting that compounds like this are often used as building blocks in the synthesis of more complex molecules. They can be used in a variety of scientific fields, including pharmaceutical research, materials science, and chemical biology. The specific applications would depend on the properties of the compound and how it interacts with other substances.
Synthesis of Biologically Active Quinoline and its Analogues
- Application Summary : This compound could potentially be used in the synthesis of biologically and pharmaceutically active quinoline and its analogues . Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
- Results or Outcomes : The specific results or outcomes obtained from the use of this compound are not detailed in the search results. However, the review suggests that these compounds could have potential biological and pharmaceutical activities .
Synthesis of Antidepressant Molecules
- Application Summary : This compound could potentially be used in the synthesis of antidepressant molecules via metal-catalyzed reactions . The review examines the important role that different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of antidepressants .
- Results or Outcomes : The specific results or outcomes obtained from the use of this compound are not detailed in the search results. However, the review suggests that these compounds could have potential therapeutic applications .
properties
IUPAC Name |
4-chloro-6-(5-chloro-2-methoxyphenyl)-2-methylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O/c1-7-15-10(6-12(14)16-7)9-5-8(13)3-4-11(9)17-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJLQXPBGRCWDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2=C(C=CC(=C2)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(5-chloro-2-methoxy-phenyl)-2-methyl-pyrimidine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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